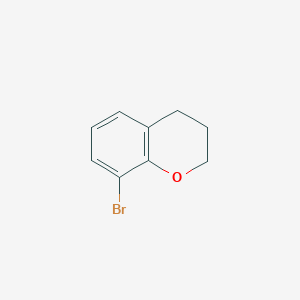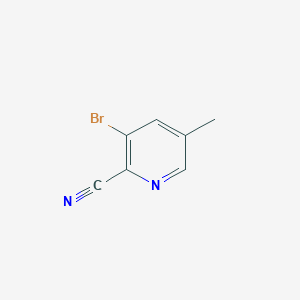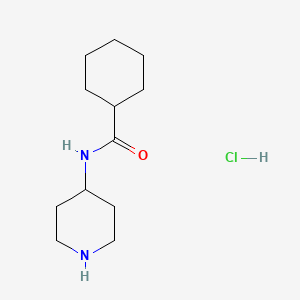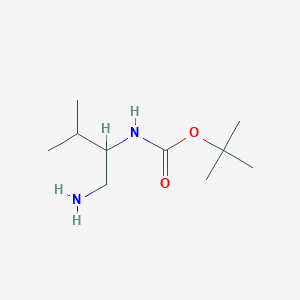
2-(Boc-amino)-3-methylbutylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Boc-amino)-3-methylbutylamine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are required.
作用机制
Target of Action
The primary target of 2-(Boc-amino)-3-methylbutylamine is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound is used to protect these amino functions during synthetic reactions .
Mode of Action
This compound, as a Boc-protected amine, interacts with its targets by forming a carbamate linkage. This is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases , which allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis . It is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The boc group is known to be stable under various conditions, which suggests that the compound may have good stability and bioavailability .
Result of Action
The result of the action of this compound is the protection of amino functions, which prevents them from reacting undesirably during synthetic reactions . This protection can be removed under anhydrous acidic conditions with the production of tert-butyl cations .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable in water at various pH levels and temperatures . Additionally, the compound can be used under either aqueous or anhydrous conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-methylbutylamine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine or pyridine. The general reaction scheme is as follows:
- The amine attacks the carbonyl carbon of Boc2O, forming a tetrahedral intermediate.
- The intermediate collapses, releasing carbon dioxide and forming the Boc-protected amine.
Industrial Production Methods: Industrial production of Boc-protected amines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
化学反应分析
Types of Reactions: 2-(Boc-amino)-3-methylbutylamine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Deprotection: 3-methylbutylamine.
Substitution: Various substituted amines.
Reduction: Reduced amine derivatives
科学研究应用
2-(Boc-amino)-3-methylbutylamine is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide synthesis.
Biology: In the synthesis of biologically active molecules and drug development.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials
相似化合物的比较
2-(Cbz-amino)-3-methylbutylamine: Features a carbobenzyloxy (Cbz) protecting group.
2-(Fmoc-amino)-3-methylbutylamine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Stability: Boc-protected amines are generally more stable under acidic conditions compared to Cbz-protected amines.
Deprotection: Boc groups can be removed under milder acidic conditions, while Cbz groups require stronger acids or catalytic hydrogenation.
Applications: Boc protection is widely used in peptide synthesis, while Fmoc protection is preferred for solid-phase peptide synthesis due to its orthogonal deprotection strategy
属性
IUPAC Name |
tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871235-24-4 |
Source


|
| Record name | tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
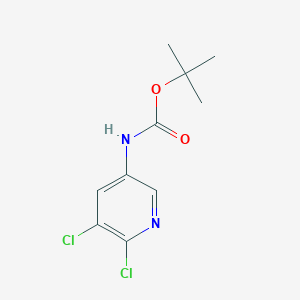
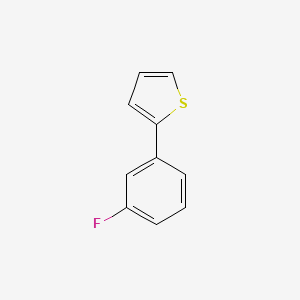
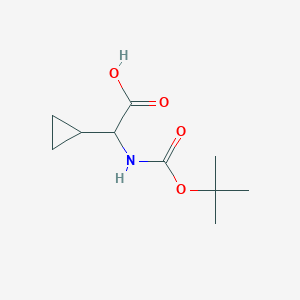
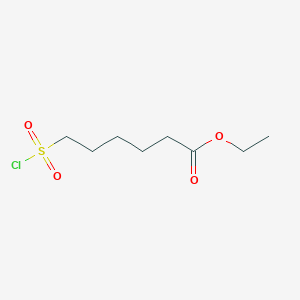
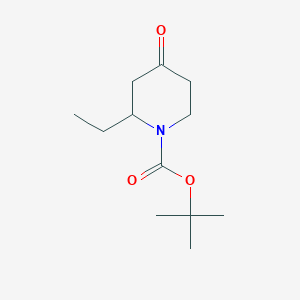
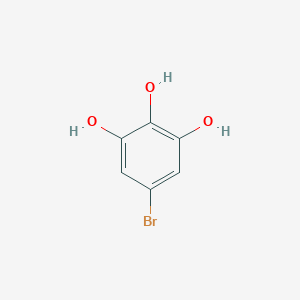
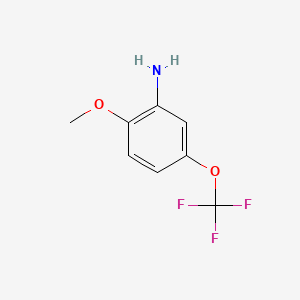
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
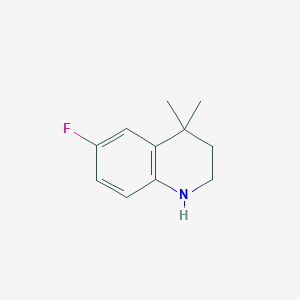
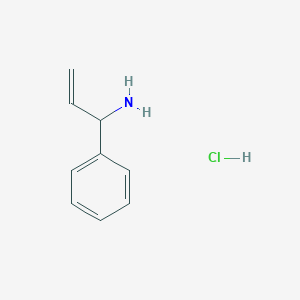
![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)
